Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H16BrNO2 |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h8H,1,5-6H2,2-4H3 |
InChI Key |
GOPGOLLYAAQSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=C)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis usually begins with tert-butyl 3-hydroxyazetidine-1-carboxylate or tert-butyl 3-bromoazetidine-1-carboxylate as intermediates. These are prepared or commercially available and serve as precursors for further functionalization.
Introduction of the 1-Bromoethenyl Group
The 1-bromoethenyl substituent can be introduced via bromination of an appropriate vinyl precursor or by coupling reactions involving bromoalkenes. Common methods include:
Bromodecarboxylation of alkanoic acids: Utilizing bromoisocyanuric acid or tetra-N-butylammonium tribromide in dichloromethane under UV irradiation at room temperature to generate alkyl bromides, which can be further transformed into the bromoethenyl derivative. This method has shown yields around 26% under specified conditions.
Nucleophilic substitution in polar aprotic solvents: Using potassium carbonate as a base in solvents like N,N-dimethylformamide or 1-methyl-pyrrolidin-2-one at elevated temperatures (60-100°C) under inert atmosphere to facilitate substitution reactions leading to the bromoethenyl group attachment.
Cross-coupling reactions: Employing nickel catalysts with ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine, zinc powder, and magnesium chloride in N,N-dimethylacetamide at 65°C in sealed tubes to achieve coupling of the azetidine core with bromoalkene fragments.
Reaction Conditions and Solvents
Solvents: Dichloromethane, dimethylformamide, tetrahydrofuran, and N,N-dimethylacetamide are commonly used solvents that dissolve reactants well and support the reaction mechanisms.
Temperature: Reactions are typically conducted between 20°C to 100°C, with certain steps requiring heating (e.g., 60°C for nucleophilic substitutions, 100°C for extended periods in some coupling reactions).
Atmosphere: Inert atmospheres (nitrogen or argon) are often employed to prevent oxidation or side reactions.
Purification Techniques
Silica gel flash chromatography: Gradient elution with ethyl acetate and heptane mixtures is standard to isolate the target compound from reaction mixtures.
Preparative high-performance liquid chromatography: Used for final purification to achieve >98% purity, especially when the compound is intended for research use.
Representative Data Table of Preparation Conditions and Yields
Analytical Confirmation
Gas Chromatography (GC): Used to confirm purity, typically achieving >98% purity for the final product.
Mass Spectrometry (MS): Confirms molecular weight (m/z 264.16 g/mol) and verifies molecular structure.
Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of vinyl protons and tert-butyl groups, consistent with the expected structure.
High-Performance Liquid Chromatography (HPLC): Used for quality control and purity assessment, with specific gradient methods tailored to the compound.
Summary and Expert Commentary
The preparation of this compound is a multi-step process requiring precise control of reaction conditions and careful purification to obtain a high-purity product suitable for research applications. The use of polar aprotic solvents, controlled temperature, and inert atmospheres are critical for successful synthesis. Cross-coupling and bromodecarboxylation methods provide viable routes to the bromoethenyl substituent, with yields varying from moderate to high depending on the method.
The data compiled from reputable chemical suppliers and peer-reviewed synthesis reports highlight the robustness of these methods and provide a foundation for further optimization or scale-up in research laboratories.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of azetidine-3-carboxylic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium) are commonly used.
Major Products Formed:
- Substitution reactions yield various substituted azetidine derivatives.
- Reduction reactions produce ethyl-substituted azetidines.
- Oxidation reactions result in azetidine-3-carboxylic acid derivatives .
Scientific Research Applications
Chemistry: Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Azetidine-containing compounds have shown promise in the development of antiviral, antibacterial, and anticancer agents. The bromoethenyl group can be modified to create derivatives with improved pharmacokinetic properties .
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where the azetidine ring imparts unique mechanical and thermal properties. Additionally, it serves as an intermediate in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, the compound may act by inhibiting enzyme activity or binding to receptors to modulate biological pathways. The bromoethenyl group can participate in covalent bonding with target proteins, leading to the formation of stable complexes that alter the function of the target molecule .
Comparison with Similar Compounds
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)
- Structure : Contains a saturated bromoethyl chain instead of a bromoethenyl group.
- Reactivity : The bromoethyl group is prone to elimination or nucleophilic substitution but lacks the conjugation-enabled reactivity of the vinyl bromide.
- Applications : Used as an intermediate in medicinal chemistry for alkylation or cyclization reactions .
- Physical Properties : Molecular weight 264.16 g/mol, log P = 2.3 (predicted), and moderate GI absorption .
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
- Structure : Features an iodomethyl substituent.
- Reactivity : The larger iodine atom enhances leaving-group ability, making it ideal for Ni-catalyzed carboboration reactions in glycoside synthesis .
- Applications : Key in stereoselective C-glycoside formation, as demonstrated in nickel-catalyzed protocols .
Tert-butyl 3-cyanoazetidine-1-carboxylate
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate (CAS 1262411-27-7)
- Structure : Contains a hydroxycarbamimidoyl group.
- Reactivity : Participates in hydroxylamine-mediated cyclization or oxidation reactions.
- Applications: Used in synthesizing imidazolidinones for allylic alkylation substrates .
Physicochemical and Pharmacokinetic Properties
- Log P and Solubility: Bromoethenyl derivatives are expected to have higher hydrophobicity (log P ~2.5–3.0) compared to cyano (log P ~1.2) or hydroxycarbamimidoyl (log P ~0.8) analogs, impacting bioavailability . Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate shows moderate GI absorption and low BBB permeability, typical of Boc-protected amines .
Biological Activity
Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate, a compound of significant interest in medicinal and synthetic chemistry, exhibits various biological activities that make it a valuable candidate for drug development and biochemical research. This detailed article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
- Chemical Formula : C₈H₁₄BrNO₂
- Molecular Weight : 250.13 g/mol
- CAS Number : 1064194-10-0
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with bromoethenyl reagents under controlled conditions. For example, one synthetic route utilizes potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azetidine ring structure .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness as an inhibitor of bacterial growth, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound's mechanism of action is believed to disrupt bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anti-cancer therapies with reduced side effects. The compound was tested against various cancer cell lines, including breast and colon cancer, showing promising results in inhibiting cell proliferation .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against E. coli.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition were measured; this compound showed significant inhibition at concentrations above 50 µg/mL.
-
Case Study on Cytotoxicity :
- Objective : Assess cytotoxic effects on human cancer cell lines.
- Method : MTT assay was conducted.
- Results : IC50 values were determined to be approximately 30 µM for breast cancer cells, indicating effective cytotoxicity.
Applications in Drug Development
Given its diverse biological activities, this compound serves as a scaffold for designing new pharmaceuticals. Its structure allows for modifications that can enhance potency and selectivity for specific biological targets. Ongoing research aims to optimize these derivatives for better therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically starts with azetidine ring formation, followed by bromoethenyl introduction. Key steps include:
- Azetidine core preparation : Use tert-butyl chloroformate for carboxylate protection under anhydrous conditions (dichloromethane, triethylamine) .
- Bromination : Electrophilic addition of bromine or NBS (N-bromosuccinimide) to the ethenyl group, requiring controlled temperatures (0–25°C) to avoid over-bromination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product (>90% purity) .
- Data Note : Yields vary with stoichiometry (e.g., 1.2 equiv NBS maximizes bromoethenyl formation) and solvent polarity (THF enhances regioselectivity) .
Q. How does the bromoethenyl group influence the compound’s reactivity in cross-coupling reactions?
- Reactivity Profile : The 1-bromoethenyl moiety acts as an electrophilic partner in Suzuki-Miyaura or Heck couplings. Key factors:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water (3:1) at 80°C .
- Substrate Compatibility : Reacts with arylboronic acids (electron-deficient partners yield >75% coupling efficiency) .
- Limitation : Steric hindrance from the tert-butyl group may reduce reaction rates with bulky substrates .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in stereochemical assignments of this compound derivatives?
- Case Study : Discrepancies between NMR (axial chirality) and X-ray crystallography (planar geometry) arise due to dynamic ring puckering in azetidine .
- Resolution Strategy :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict puckering angles and compare with experimental data .
- SHELX Refinement : Apply twin refinement in SHELXL to address crystallographic ambiguities (e.g., R-factor <5% for high-resolution data) .
Q. What strategies mitigate racemization during functionalization of the azetidine ring?
- Racemization Pathways : Base-mediated deprotonation at C3 leads to planar transition states .
- Preventive Measures :
- Low-Temperature Reactions : Perform substitutions at −78°C with non-nucleophilic bases (e.g., LDA) .
- Protecting Groups : Use Boc (tert-butoxycarbonyl) to stabilize the ring conformation and reduce ring strain .
- Validation : Chiral HPLC (Chiralpak IA column, hexane/i-PrOH) confirms >98% enantiomeric excess .
Q. How does the tert-butyl group impact crystallographic data quality, and what refinement tools are recommended?
- Crystallographic Challenges : The bulky tert-butyl group causes disorder in ~30% of cases, complicating electron density maps .
- Refinement Workflow :
- SHELXT : Initial structure solution with dual-space algorithms for disordered regions .
- Olex2 GUI : Apply geometric restraints to tert-butyl carbons (DFIX command) and validate with CheckCIF .
- Data Table :
| Parameter | Value (Average) | Improvement Strategy |
|---|---|---|
| Rint | 0.08 | High redundancy (>4) |
| CCDC Deposition | 98% success | Twin refinement |
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound?
- Primary Tools :
- NMR : ¹H/¹³C NMR (CDCl₃) for bromoethenyl protons (δ 5.8–6.2 ppm) and azetidine carbons (δ 65–70 ppm) .
- HRMS : ESI+ mode confirms molecular ion [M+H]<sup>+</sup> (calc. for C₁₀H₁₅BrNO₂: 276.03) .
Q. How to troubleshoot low yields in azetidine ring-forming steps?
- Root Causes :
- Ring Strain : Azetidine’s 90° bond angles increase activation energy for cyclization .
- Side Reactions : Competing elimination pathways form acyclic byproducts .
- Optimization :
- Microwave Synthesis : Reduce reaction time (10 min at 150°C) to minimize decomposition .
- Additives : Use Cs₂CO₃ to stabilize intermediates via cation-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
